(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid
説明
Potent and selective antagonist of bradykinin b1 receptor (pa2 = 8.49), which displays no activity at b2 receptors, and reduces mechanical hypernociception in a mouse model of neuropathic pain.
科学的研究の応用
R 715: Scientific Research Applications
R 715, also known as (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid, is a compound with several potential applications in scientific research. Below are some of the unique applications based on its properties as a bradykinin B1 receptor antagonist:
Neuropathic Pain Management: R 715 has been shown to reduce mechanical hypernociception in mouse models of neuropathic pain, suggesting its potential use in pain management therapies .
Cardiovascular Research: As a bradykinin B1 receptor antagonist, R 715 may be used in studies investigating the role of bradykinin receptors in cardiovascular functions and disorders .
Inflammatory Response Study: The compound’s selective inhibition of bradykinin B1 receptors could be useful in researching inflammatory responses, as these receptors are known to be involved in inflammation .
Diabetic Neuropathy Research: R 715 has been used in studies to reduce the latency period of tail withdrawal in diabetic neuropathy models induced by streptozotocin (STZ), which could lead to new insights into diabetic neuropathy treatment .
Respiratory System Research: Given the involvement of bradykinin receptors in respiratory functions, R 715 could be applied in research related to respiratory disorders and their pharmacological interventions .
作用機序
Target of Action
R 715, also known as (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid, primarily targets the Bradykinin B1 receptor . The Bradykinin B1 receptor plays a crucial role in mediating inflammation and pain, particularly in conditions of tissue injury and chronic inflammation .
Mode of Action
R 715 acts as a selective antagonist at the Bradykinin B1 receptor . By binding to these receptors, R 715 prevents the action of endogenous ligands, thereby inhibiting the receptor’s function .
Biochemical Pathways
The Bradykinin B1 receptor is part of the kinin-kallikrein system , a complex biochemical pathway involved in inflammation and pain. By antagonizing the Bradykinin B1 receptor, R 715 can modulate this pathway, potentially reducing inflammation and pain .
Pharmacokinetics
Generally, pharmacokinetic studies aim to define the relationship between the dosing regimen and the body’s exposure to the drug .
Result of Action
R 715 has been shown to significantly attenuate the hyperalgesic (increased sensitivity to pain) effect developed in certain disease models . This suggests that R 715 may have potential therapeutic applications in conditions characterized by increased pain sensitivity.
特性
IUPAC Name |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXOGUJJBDRGQ-VUBDHFCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H81N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of R715?
A1: R715 is a potent and selective antagonist of the kinin B1 receptor (B1R) [, , , , ]. It binds to the B1R and prevents the binding of endogenous agonists like des-Arg9-bradykinin (DBK), thereby blocking downstream signaling.
Q2: What are the downstream effects of B1R antagonism by R715?
A2: B1R antagonism by R715 has been shown to:
- Attenuate hypertension: In various models, including DOCA-salt and Angiotensin II-induced hypertension, R715 reduced blood pressure elevation [, , , ]. This effect is attributed to reduced neuroinflammation, modulation of Angiotensin II signaling, and possibly reduced B1R-TLR4 interactions [, , ].
- Reduce pain perception: In models of neuropathic pain (brachial plexus avulsion) and inflammatory pain, R715 significantly reduced mechanical allodynia and thermal hyperalgesia [, ].
- Modulate microglial activation: In vitro studies showed that R715 can influence microglial activation, impacting the release of pro-inflammatory factors like nitric oxide and TNF-α [, ].
- Affect vascular reactivity: In mouse abdominal aorta, R715 blocked DBK-induced contractions, suggesting a role of B1R in vasoconstriction in this model [].
Q3: What is the full chemical name of R715?
A3: (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid.
Q4: How do structural modifications of R715 affect its B1R antagonist activity?
A4: Research suggests that incorporating alpha-methyl-L-phenylalanine ([αMe]Phe) in position 5 of R715 can enhance its potency, selectivity, and metabolic stability []. Further modifications, such as adding AcOrn at the N-terminal, also contribute to its multi-enzymatic resistance [].
Q5: What is known about the in vivo activity and efficacy of R715?
A5: Studies using R715 have demonstrated its effectiveness in attenuating:
- Hypertension: Central administration of R715 lowered blood pressure in DOCA-salt hypertensive mice [, , ].
- Neuropathic pain: Local and systemic administration of R715 significantly reduced pain hypersensitivity in a brachial plexus avulsion model [].
Q6: What routes of administration have been explored for R715?
A6: Research has explored various administration routes for R715, including:
- Intraperitoneal (i.p.) injection: This route is commonly used in preclinical studies to evaluate systemic effects [].
- Intrathecal (i.t.) injection: This route delivers the drug directly to the spinal cord, targeting spinal mechanisms of pain [, ].
- Intracerebroventricular (i.c.v.) injection: This route allows targeted delivery to the brain ventricles, enabling investigation of central nervous system effects [, ].
- Intranasal administration: This non-invasive method shows promise for delivering R715 to the brain, as demonstrated in Alzheimer's disease models [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。